2-Amino-2-(2-chlorophenyl)ethanol

Beschreibung

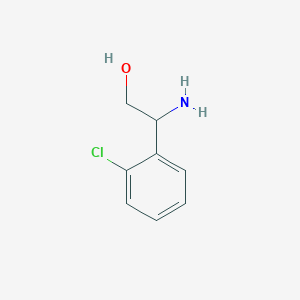

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Amino 2 2 Chlorophenyl Ethanol

Established Synthetic Routes for 2-Amino-2-(2-chlorophenyl)ethanol

Conventional synthetic strategies for this compound primarily rely on well-established chemical transformations, including the reduction of functional groups and the nucleophilic opening of epoxide rings.

Conventional Chemical Synthesis Pathways

A common and straightforward method for the synthesis of racemic this compound involves the reduction of an α-nitro or α-azido precursor. For instance, the reduction of 2-azido-1-(2-chlorophenyl)ethanol can be accomplished using various reducing agents to yield the target amino alcohol. nih.govresearchgate.net The azide (B81097) precursor itself is typically synthesized from the corresponding α-halo ketone.

Another widely employed conventional route is the ring-opening of a suitable epoxide, namely 2-(2-chlorophenyl)oxirane, with an amine source such as ammonia (B1221849). This reaction is generally regioselective, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide ring. rsc.orggrowingscience.com The use of different amine nucleophiles can also be employed. growingscience.com

Precursor Design and Selection in this compound Synthesis

2-Chloroacetophenone derivatives: These are versatile starting materials that can be converted to various intermediates. For example, α-halogenation followed by nucleophilic substitution with azide or an amino group can provide precursors for reduction.

2-Azido-1-(2-chlorophenyl)ethan-1-one: This α-azido ketone is a key intermediate that can be stereoselectively reduced to the corresponding azido (B1232118) alcohol, which is then reduced to the target amino alcohol. researchgate.net

2-(2-Chlorophenyl)oxirane: This epoxide is a crucial precursor for ring-opening reactions. Its enantiomerically pure forms, such as (R)-2-(2-chlorophenyl)oxirane, are particularly valuable for the synthesis of specific enantiomers of the final product. nih.gov

2-Chlorostyrene (B146407): This olefin can be a starting point for asymmetric aminohydroxylation reactions to introduce the amino and hydroxyl groups in a stereocontrolled manner. rsc.org

The selection of a particular precursor often depends on the desired stereochemistry of the final product and the availability of reagents and catalysts for subsequent transformations.

Advanced Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-specific, making the development of stereoselective synthetic methods for obtaining pure enantiomers of this compound a significant area of research.

Chiral Catalyst-Mediated Approaches for Enantiopurity

The use of chiral catalysts is a powerful strategy to achieve high enantioselectivity in the synthesis of amino alcohols. Chiral oxazaborolidines, often referred to as CBS catalysts, have been effectively used for the asymmetric reduction of prochiral ketones. nih.govtcichemicals.comsigmaaldrich.com In the context of this compound synthesis, a chiral oxazaborolidine catalyst can be employed to reduce a suitable ketone precursor, such as 2-amino-1-(2-chlorophenyl)ethanone, to the desired enantiomer of the amino alcohol with high enantiomeric excess.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents another advanced method to produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org This approach offers an advantage over methods that require protecting groups, thus streamlining the synthetic process.

| Catalyst Type | Precursor | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine (CBS) | 2-Amino-1-(2-chlorophenyl)ethanone | (S) or (R) | High | nih.govtcichemicals.com |

| Ru-Tethered Catalyst | α-Amino Ketone HCl Salts | Chiral 1,2-Amino Alcohols | >99% | acs.org |

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone is a cornerstone of stereoselective synthesis. This can be achieved using either chiral chemical reducing agents or biocatalysts. The use of microorganisms or isolated enzymes for the reduction of ketones offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. For example, various yeast strains have been shown to effectively reduce chloroacetophenones to the corresponding chiral alcohols with high optical purity. nih.gov

The reduction of α-azido ketones using biocatalysts is another effective strategy. Marine-derived fungi have been successfully employed for the stereoselective reduction of 2-azido-1-phenylethanone (B1278753) derivatives to furnish either the (S) or (R)-2-azido-1-phenylethanols, which are direct precursors to the corresponding enantiopure amino alcohols. researchgate.net

| Reducing Agent/Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae | 2'-Chloroacetophenone | (R) | >99% | nih.gov |

| Aspergillus sydowii | 2-Azido-1-phenylethanones | (S) | High | researchgate.net |

| Mucor racemosus | 2-Azido-1-phenylethanones | (R) | High | researchgate.net |

Stereocontrolled Ring-Opening Reactions of Epoxide Precursors

The enantioselective synthesis of this compound can also be achieved through the stereocontrolled ring-opening of an enantiomerically pure epoxide precursor, such as (R)- or (S)-2-(2-chlorophenyl)oxirane. nih.gov The reaction with an appropriate nitrogen nucleophile, such as ammonia or an azide source, proceeds with high regioselectivity and typically with inversion of configuration at the stereocenter. This method provides a reliable route to the desired enantiomer of the amino alcohol, provided the chiral epoxide is available.

Furthermore, the catalytic asymmetric aminohydroxylation of olefins, such as 2-chlorostyrene, offers a direct route to vicinal amino alcohols. This transformation can be catalyzed by osmium complexes in the presence of chiral ligands, allowing for the introduction of both the amino and hydroxyl groups in a single, stereocontrolled step. nih.govrsc.org The regioselectivity of this reaction can be influenced by the choice of ligand and nitrogen source. rsc.org

Emerging and Optimized Synthetic Protocols for this compound

In the quest for more sustainable and efficient chemical manufacturing, researchers have increasingly turned to advanced synthetic techniques. For the synthesis of this compound, emerging strategies such as microwave-assisted synthesis and cascade reactions offer significant advantages over traditional methods. These approaches aim to shorten reaction times, minimize by-product formation, and reduce energy consumption.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgcem.com The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purities. organic-chemistry.org This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of analogous compounds. For instance, the synthesis of various acetamide (B32628) derivatives has been successfully achieved under microwave irradiation, demonstrating the versatility of this technique for C-N bond formation. nih.gov A general procedure for the synthesis of related amino alcohols often involves the reduction of a corresponding α-amino ketone or the amination of a suitable precursor.

A plausible microwave-assisted approach for the synthesis of this compound could involve the reduction of 2-amino-1-(2-chlorophenyl)ethanone. The use of microwave heating in such a reduction could significantly shorten the reaction time compared to conventional heating methods.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Reduction of 2-amino-1-(2-chlorophenyl)ethanone

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature | Higher bulk temperature | Controlled temperature with rapid heating |

| Yield | Moderate to high | Potentially higher |

| By-products | More likely | Often reduced |

| Energy Consumption | High | Lower |

It is important to note that the optimization of microwave-assisted synthesis requires careful selection of solvent, catalyst, and reaction parameters such as temperature and irradiation power to maximize yield and minimize degradation of the product.

Cascade and One-Pot Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot without the isolation of intermediates. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes. One-pot syntheses, a closely related strategy, combine multiple reaction steps in a single reactor, often with the sequential addition of reagents. nih.gov

The synthesis of amino alcohols like this compound is well-suited for cascade or one-pot strategies. For example, a one-pot reductive amination of a suitable carbonyl precursor, such as 2-chloro-α-hydroxyacetophenone, could be a viable route. rsc.org This would involve the in-situ formation of an imine followed by its immediate reduction to the desired amine.

Another potential cascade approach could start from 2-chlorostyrene oxide. The ring-opening of the epoxide with an amine source, followed by subsequent transformations, could lead to the target molecule in a streamlined process. Enzymatic cascade reactions have also shown great promise in the synthesis of chiral amino alcohols, offering high enantioselectivity and mild reaction conditions. acs.org For instance, a multi-enzyme system could be designed to convert a readily available starting material through several steps to the final product.

Table 2: Potential One-Pot/Cascade Strategies for this compound Synthesis

| Starting Material | Reaction Type | Key Intermediates (Not Isolated) | Potential Advantages |

| 2-chloro-α-hydroxyacetophenone | Reductive Amination | Imine | Reduced handling of intermediates, shorter overall synthesis time. |

| 2-chlorostyrene | Chemoenzymatic Cascade | Epoxide, Amino-diol | High enantioselectivity, environmentally benign conditions. |

| 2-Amino-2-(2-chlorophenyl)acetamide | One-pot Reduction | - | Direct conversion of a stable precursor to the final product. |

These advanced synthetic methodologies hold considerable promise for the efficient and sustainable production of this compound and its derivatives. Further research and development in these areas are crucial for translating these concepts into practical and scalable industrial processes.

Chemical Reactivity and Derivatization Strategies for 2 Amino 2 2 Chlorophenyl Ethanol

Transformations Involving the Amino Functionality

The primary amino group in 2-Amino-2-(2-chlorophenyl)ethanol is a nucleophilic center, making it susceptible to a variety of reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The amino group can act as a nucleophile and participate in substitution reactions, most notably N-alkylation. This process involves the reaction of the amine with an alkyl halide, leading to the formation of secondary or tertiary amines. The direct N-alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. thieme-connect.de However, selective mono-N-alkylation of aromatic amines with 2-chloroethanol (B45725) has been achieved using a base like potassium carbonate in methanol, yielding 2-(arylamino)ethanols in moderate to excellent yields (64-80%). thieme-connect.de While this specific protocol was demonstrated on various aromatic amines, the principle can be extended to compounds like this compound.

A variety of alkylating agents can be employed, including alkyl halides, alcohols, and dimethyl carbonate, often in the presence of a base such as potassium carbonate or sodium bicarbonate. thieme-connect.de The choice of reagents and reaction conditions can influence the selectivity and yield of the N-alkylation reaction.

Table 1: Examples of N-Alkylation of Amines

| Amine Reactant | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary aromatic amines | 2-Chloroethanol | K₂CO₃ | Methanol | 2-(Arylamino)ethanols | 64-80 | thieme-connect.de |

Amidation: The primary amino group of this compound readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form stable amide linkages. This reaction, a type of nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. For instance, the reaction of an amino alcohol with an acyl chloride, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding N-acylamino alcohol. ualberta.calibretexts.org A practical method for the amidation of acid chlorides uses ammonium chloride as the amine source in N-methyl pyrrolidone (NMP), which acts as both a solvent and an acid scavenger, to produce primary amides in good yields. ccspublishing.org.cn While this demonstrates the formation of a primary amide from an acid chloride, a similar principle applies when a primary amine like this compound is the nucleophile. For example, N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide can be synthesized by reacting 2-(benzylamino)ethan-1-ol with 2-chloroacetyl chloride in the presence of sodium hydroxide. ualberta.ca

Urethane (B1682113) Formation: Urethanes, or carbamates, are another important class of derivatives that can be synthesized from the amino group. This is typically achieved by reacting the amine with an isocyanate or a chloroformate. The reaction of an isocyanate with the amino group of an amino alcohol is generally a rapid and efficient process. For instance, a computational study on the reaction between phenyl isocyanate and 2-dimethylaminoethanol showed that the reaction is kinetically favorable. nih.gov This suggests that this compound would readily react with various isocyanates to form the corresponding urethane derivatives.

Reductive amination is a powerful method for the formation of C-N bonds and allows for the synthesis of more substituted amines. youtube.comyoutube.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd). youtube.comorganic-chemistry.org

For this compound, acting as the amine component, reaction with an aldehyde or ketone would yield a secondary amine derivative. For example, reaction with benzaldehyde (B42025) in the presence of a suitable reducing agent would lead to the formation of N-benzyl-2-amino-2-(2-chlorophenyl)ethanol. This method is highly versatile due to the wide availability of aldehydes and ketones. organic-chemistry.org

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Secondary/Tertiary Amines | organic-chemistry.org |

| Aldehydes/Ketones | Ammonia (B1221849)/Primary Amines | α-picoline-borane | Methanol or Water | Primary/Secondary Amines | organic-chemistry.org |

Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound provides another site for chemical modification, allowing for the formation of esters and ethers.

The hydroxyl group can be acylated to form esters through reaction with carboxylic acids or their more reactive derivatives like acid chlorides and acid anhydrides. thieme-connect.de The reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed and reversible. researchgate.net For more efficient esterification, acylating agents such as acyl chlorides or anhydrides are often used, sometimes in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. thieme-connect.de

For example, the reaction of this compound with acetic anhydride (B1165640) would yield 2-acetoxy-2-(2-chlorophenyl)ethylamine. It is important to control the reaction conditions to favor O-acylation over N-acylation, as the amino group is generally more nucleophilic. However, selective O-acylation of amino alcohols can be achieved under certain conditions.

The hydroxyl group of this compound can be converted into an ether functionality through processes like the Williamson ether synthesis. ccspublishing.org.cnmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide. masterorganicchemistry.com

For the synthesis of an ether from this compound, the compound would first be treated with a strong base to form the corresponding alkoxide. Subsequent reaction with an alkyl halide, for example, methyl iodide, would yield 2-amino-1-methoxy-1-(2-chlorophenyl)ethane. The choice of a primary alkyl halide is crucial to favor the S_N2 reaction and avoid competing elimination reactions. masterorganicchemistry.com The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. ccspublishing.org.cn

Table 3: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent Class | Product Class |

|---|---|---|---|

| Amino | Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines |

| Amino | Amidation | Acyl Chlorides/Anhydrides | Amides |

| Amino | Urethane Formation | Isocyanates/Chloroformates | Urethanes |

| Amino | Reductive Amination | Aldehydes/Ketones & Reducing Agent | Substituted Amines |

| Hydroxyl | Esterification/Acylation | Carboxylic Acids/Derivatives | Esters |

Modifications of the Chlorophenyl Ring

Electrophilic Aromatic Substitution Potentials

The reactivity of the chlorophenyl ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the electronic effects of its two substituents: the chlorine atom and the 2-aminoethanol group. The chlorine atom is an electron-withdrawing group via induction, which deactivates the benzene (B151609) ring, making it less reactive towards electrophiles than benzene itself. stackexchange.comquora.comechemi.comgauthmath.com However, through resonance, the chlorine atom can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. stackexchange.comechemi.com

The 2-aminoethanol substituent's influence is more complex. The amino group, if unprotonated, is typically an activating, ortho, para-directing group due to the lone pair on the nitrogen atom. Conversely, under the strongly acidic conditions often employed for EAS reactions, the amino group will be protonated to form an ammonium salt (-NH3+). This ammonium group is a powerful deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal. wikipedia.orgorganicchemistrytutor.comyoutube.com

Given that the chlorine is at the C2 position, the potential sites for substitution are C3, C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Influence of Chloro Group (ortho, para-director) | Influence of 2-Aminoethanol Group (as -CH(CH₂OH)NH₃⁺, meta-director) | Combined Effect |

| C3 | ortho (activated by resonance) | meta (least deactivated) | Potentially favored |

| C4 | para (activated by resonance) | - | Potentially favored |

| C5 | meta (deactivated) | meta (least deactivated) | Potentially favored |

| C6 | ortho (activated by resonance, sterically hindered) | - | Less favored due to sterics |

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound under acidic conditions would likely lead to a mixture of products, with substitution favored at the C3, C4, and C5 positions. The precise product distribution would be highly dependent on the specific reaction conditions and the nature of the electrophile.

Metal-Catalyzed Cross-Coupling Reactions (Theoretical)

The carbon-chlorine bond on the phenyl ring of this compound serves as a key functional group for a variety of powerful palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of chloroarenes a routine and efficient process. acs.orgnih.gov Theoretically, this opens up a vast synthetic landscape for the derivatization of this compound.

Several major cross-coupling reactions could be envisioned for the modification of the chlorophenyl ring:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chlorophenyl group with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org This would allow for the introduction of a wide range of alkyl, alkenyl, and aryl substituents.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.org This would enable the synthesis of diarylamines, alkylarylamines, or the introduction of various nitrogen-containing heterocycles.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, providing access to arylethynyl structures. wikipedia.orgorganic-chemistry.orglibretexts.org These products can serve as versatile intermediates for further transformations.

The table below outlines the theoretical application of these cross-coupling reactions to this compound.

| Coupling Reaction | Reagent | Product Type | Potential Catalyst System (Examples) |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-R | Pd(OAc)₂, SPhos, K₃PO₄ |

| Buchwald-Hartwig | R¹R²NH | Aryl-NR¹R² | Pd₂(dba)₃, XPhos, NaOtBu tcichemicals.com |

| Sonogashira | R-C≡CH | Aryl-C≡C-R | PdCl₂(PPh₃)₂, CuI, Et₃N |

These theoretical derivatizations highlight the potential to significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its properties through the introduction of diverse functional groups.

Cyclization and Heterocyclic Scaffold Formation from this compound

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol in a 1,2-relationship, makes it an excellent precursor for the synthesis of various heterocyclic systems.

Imine and Oxazolidine (B1195125) Derivatives

The primary amino group and the 1,2-amino alcohol moiety are reactive functionalities that can readily participate in condensation reactions with carbonyl compounds.

Imine Formation: The primary amine can react with aldehydes or ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgchemistrysteps.comyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine.

Oxazolidine Formation: The 1,2-amino alcohol structure allows for the formation of five-membered heterocyclic rings known as oxazolidines. scirp.orgorganic-chemistry.orgacs.orgnih.gov This occurs through the condensation of this compound with an aldehyde or a ketone. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. nih.gov The resulting oxazolidine ring can serve as a protective group for both the amine and the alcohol, or as a chiral auxiliary in asymmetric synthesis.

| Carbonyl Compound | Functional Group Reacting | Heterocyclic Product |

| Aldehyde (RCHO) | Primary Amine | Imine |

| Ketone (R₂CO) | Primary Amine | Imine |

| Aldehyde (RCHO) | 1,2-Amino Alcohol | Oxazolidine |

| Ketone (R₂CO) | 1,2-Amino Alcohol | Oxazolidine |

Annulation Reactions to Form Fused Ring Systems

The presence of the (2-chlorophenyl)ethylamino backbone in this compound suggests its potential as a precursor for annulation reactions to construct fused heterocyclic systems, particularly those containing an isoquinoline (B145761) or related core. While not a direct β-arylethylamine, derivatization of the amino or hydroxyl group could lead to suitable substrates for classical cyclization reactions.

Several named reactions are pertinent to the theoretical construction of fused rings from this scaffold:

Bischler-Napieralski Reaction: This reaction typically involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.netyoutube.com To utilize this reaction, the primary amine of this compound would first need to be acylated. Subsequent intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich chlorophenyl ring would lead to the fused heterocyclic system.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.orgacs.orgdepaul.edunih.gov Derivatization of this compound, for instance, by conversion of the alcohol to an aldehyde, could potentially create a substrate capable of undergoing an intramolecular Pictet-Spengler type reaction.

Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal. organicreactions.orgnumberanalytics.comthermofisher.comquimicaorganica.org While not directly applicable, it underscores the principle of constructing the isoquinoline core through the cyclization of a Schiff base derived from a substituted benzaldehyde. A suitably modified derivative of this compound could potentially be employed in a similar strategy.

These strategies, while requiring initial modification of the parent compound, demonstrate the potential of this compound as a building block for more complex, fused heterocyclic scaffolds.

Advanced Spectroscopic Characterization of 2 Amino 2 2 Chlorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of 2-Amino-2-(2-chlorophenyl)ethanol. savemyexams.com The chemical shifts observed in the spectra provide information about the electronic environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 1-(2-chlorophenyl)ethanol, recorded in CDCl₃, distinct signals corresponding to the different protons are observed. rsc.orgchemicalbook.com The methyl protons typically appear as a doublet, while the methine proton presents as a quartet. rsc.org The aromatic protons show complex multiplets in the downfield region of the spectrum. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. oregonstate.edu For a similar structure, (S)-1-(2-Chlorophenyl)ethanol, the carbon signals are well-resolved, with the methyl carbon appearing at a characteristic upfield chemical shift and the aromatic carbons resonating at lower field. rsc.org

Below are interactive tables summarizing typical ¹H and ¹³C NMR chemical shifts for compounds structurally related to this compound.

Interactive Table 1: ¹H NMR Chemical Shift Data

| Proton Type | Chemical Shift (δ) in ppm (Typical Range) | Multiplicity | Coupling Constant (J) in Hz (Typical Range) |

| -CH₃ | 1.4-1.5 | Doublet | 6.4 |

| -CH(OH) | 4.8-5.3 | Quartet/Multiplet | 6.3-6.4 |

| Aromatic-H | 7.1-7.6 | Multiplet | N/A |

| -NH₂ | 1.9 (broad) | Singlet | N/A |

| -OH | Variable (broad) | Singlet | N/A |

Note: The chemical shifts for -NH₂ and -OH protons can be variable due to factors like solvent and concentration. pdx.edu

Interactive Table 2: ¹³C NMR Chemical Shift Data

| Carbon Type | Chemical Shift (δ) in ppm (Typical Range) |

| -CH₃ | 21-26 |

| -CH(OH) | 69-76 |

| Aromatic C-Cl | 133-135 |

| Aromatic C-H | 123-130 |

| Aromatic C (quaternary) | 142-148 |

Note: The exact chemical shifts can vary depending on the specific derivative and solvent used. ucl.ac.ukcompoundchem.com

Two-Dimensional (2D) NMR Correlation Techniques

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. wikipedia.orgucl.ac.uk

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically over two to three bonds. libretexts.org For instance, a cross-peak would be observed between the methyl protons and the methine proton, confirming their connectivity. libretexts.org

An HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.org This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum. wikipedia.org For example, the signal for the methine carbon can be definitively identified by its correlation with the methine proton.

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Studies

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups present in the molecule. thermofisher.com

Key vibrational frequencies observed in the FT-IR spectrum of related compounds include:

O-H and N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. rsc.orgnist.gov

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. nih.gov

C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. rsc.org

C-O stretching: The C-O stretching vibration of the alcohol group is typically found in the 1050-1200 cm⁻¹ range. rsc.org

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Interactive Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| -OH / -NH₂ | Stretching | 3200 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1200 |

| C-Cl | Stretching | 600 - 800 |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of a molecule like this compound would be expected to show strong signals for the aromatic ring vibrations. ijera.com

Key Raman shifts would include:

Aromatic ring breathing modes: These vibrations often produce strong and sharp bands in the Raman spectrum.

C-Cl stretching: The C-Cl bond, while visible in IR, can also be observed in the Raman spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. vaia.com

Upon ionization in the mass spectrometer, this compound will form a molecular ion ([M]⁺). docbrown.info The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For C₈H₁₀ClNO, the expected molecular weight is approximately 171.62 g/mol . sigmaaldrich.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this type of molecule include:

Loss of a water molecule (H₂O) from the molecular ion. libretexts.org

Cleavage of the C-C bond adjacent to the amino and hydroxyl groups. libretexts.org

Loss of a chlorine atom or an HCl molecule.

Fragmentation of the aromatic ring.

The resulting mass spectrum will show a series of peaks, each corresponding to a specific fragment ion. The most intense peak in the spectrum is known as the base peak.

Interactive Table 4: Predicted Mass Spectrometry Fragments

| Fragment | m/z Value | Possible Neutral Loss |

| [C₈H₁₀ClNO]⁺ (Molecular Ion) | ~171/173 (isotope pattern) | - |

| [C₈H₈ClN]⁺ | ~153/155 | H₂O |

| [C₇H₇Cl]⁺ | ~126/128 | CH₂NH₂O |

| [C₆H₄Cl]⁺ | ~111/113 | C₂H₅NO |

| [CH₄N]⁺ | ~30 | C₇H₆ClO |

Note: The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationship of pharmacologically relevant molecules.

In the study of 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol (B145695) solution. nih.gov The analysis revealed a tetragonal crystal system with the space group P4̅2₁c. nih.gov

Table 1: Crystallographic Data for 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4̅2₁c |

| a (Å) | 14.0195(5) |

| b (Å) | 14.0195(5) |

| c (Å) | 12.1243(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2382.99(14) |

| Z | 8 |

Data sourced from the crystallographic study of 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, a related derivative. nih.gov

The crystallographic data indicates that the side chain of the ethylamine (B1201723) group is nearly perpendicular to the benzene (B151609) ring, with a dihedral angle of 87.4(2)° between the C/C/N plane of the ethylamine group and the benzene plane. nih.gov This perpendicular arrangement is a common conformational feature in phenylethanolamine derivatives. The structure also reveals the presence of an intramolecular N—H···O hydrogen bond. nih.gov In the crystal lattice, molecules are connected by weak O—H···N hydrogen bonds, forming tetramers around a four-fold inversion axis. nih.gov

For this compound, the determination of the absolute configuration of the chiral carbon atom attached to the amino and hydroxyl groups is of paramount importance. X-ray diffraction of a single crystal of an enantiomerically pure sample would allow for the definitive assignment of its (R) or (S) configuration. This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A value close to zero for a known enantiomer confirms the assigned absolute stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-chlorophenyl chromophore. The primary transitions anticipated are π→π* and n→σ* transitions.

The 2-chlorophenyl group contains a benzene ring, which is a classic π-electron system. The π→π* transitions in benzene and its derivatives typically give rise to strong absorption bands in the UV region. For substituted benzenes, the position and intensity of these bands are influenced by the nature and position of the substituents. The chlorine atom, being an auxochrome with lone pairs of electrons, can interact with the π-system of the benzene ring through resonance, potentially causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The amino (-NH₂) and hydroxyl (-OH) groups in the ethanolamine (B43304) side chain contain non-bonding electrons (n electrons). These electrons can undergo n→σ* transitions. These transitions are generally of lower intensity and occur at shorter wavelengths compared to π→π* transitions.

While specific experimental UV-Vis data for this compound is not extensively documented in the literature, data from related compounds can provide an estimation of its absorption characteristics. For instance, studies on 2-chlorophenol (B165306) and other chloro-substituted anilines show characteristic absorption bands in the UV region. researchgate.netresearchgate.net The spectrum of 2-aminophenol (B121084) in methanol, for example, displays absorption maxima that can be attributed to the transitions within the substituted aromatic ring. researchgate.net

The solvent in which the spectrum is recorded can also influence the λmax values. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands. For example, in polar protic solvents like ethanol and methanol, hydrogen bonding can occur with the amino and hydroxyl groups, which can affect the energy of the n electrons and consequently the n→σ* transitions.

Table 2: Expected UV-Vis Absorption Characteristics of this compound

| Solvent | Expected λmax (nm) Range | Type of Transition |

| Ethanol | ~260-280 | π→π* (Benzene ring) |

| ~210-230 | n→σ* (Amino/Hydroxyl) | |

| Methanol | ~260-280 | π→π* (Benzene ring) |

| ~210-230 | n→σ* (Amino/Hydroxyl) |

The values in this table are estimations based on the analysis of related compounds and general principles of UV-Vis spectroscopy. Experimental verification is required for precise values.

A detailed analysis of the UV-Vis spectrum, including the study of solvatochromic effects (shifts in λmax with solvent polarity), would provide deeper insights into the nature of the electronic transitions and the interactions of this compound with its environment.

Computational Chemistry Studies on 2 Amino 2 2 Chlorophenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method utilized to investigate the properties of 2-Amino-2-(2-chlorophenyl)ethanol. This approach allows for the calculation of various molecular parameters, offering a detailed understanding of the compound at the atomic level.

Optimized Molecular Geometries and Conformational Analysis

Computational studies, often employing methods like DFT, are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. For similar molecules, such as 2-phenylethanol, DFT calculations have successfully predicted that non-planar gauche conformations are more stable than planar trans conformations, a preference influenced more by dipolar interactions than steric hindrance. researchgate.net The presence of amino and hydroxyl groups in molecules like 2-aminoethanol allows for various intramolecular and intermolecular hydrogen bonding possibilities, which significantly influences their conformational preferences. researchgate.net The specific bond lengths, bond angles, and dihedral angles that define the most stable structure of this compound can be precisely calculated.

A representative table of optimized geometrical parameters for a related molecule, as determined by computational methods, is shown below.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C | 1.53 |

| C-N | 1.47 |

| C-O | 1.43 |

| C-Cl | 1.74 |

| C-C-N | 110.5 |

| C-C-O | 111.2 |

| N-C-C-O | 60.2 (gauche) |

| Note: This table is illustrative and based on general values for similar structures. Precise values for this compound would require specific DFT calculations. |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and stability. taylorandfrancis.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

An illustrative data table for HOMO-LUMO analysis is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: These values are hypothetical and serve as an example. Actual values would be derived from specific quantum chemical calculations for this compound. |

Theoretical Vibrational Spectra and Band Assignments

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov By comparing the theoretical vibrational spectrum with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved. nih.govnih.gov This process is invaluable for confirming the molecular structure and understanding the intramolecular forces. For instance, in related compounds, characteristic bands for N-H and O-H stretching are often observed in the high-frequency region of the IR spectrum. nih.gov

A sample data table of theoretical vibrational frequencies and their assignments is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3650 | 3645 | O-H stretch |

| ν(N-H) | 3400 | 3395 | N-H stretch |

| ν(C-Cl) | 750 | 748 | C-Cl stretch |

| δ(CH₂) | 1450 | 1448 | CH₂ scissoring |

| Note: This table is a simplified example. A complete analysis would include numerous other vibrational modes. |

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the supramolecular structure and properties of molecular solids. For this compound, these interactions are crucial for understanding its crystal packing and intermolecular associations.

Hydrogen Bonding Networks

The presence of both amino (-NH₂) and hydroxyl (-OH) groups in this compound makes it highly susceptible to forming hydrogen bonds. researchgate.net These can be either intramolecular (within the same molecule) or intermolecular (between different molecules). researchgate.net Intermolecular hydrogen bonds are particularly significant in the solid state, often leading to the formation of extensive one-, two-, or three-dimensional networks. mdpi.comsemanticscholar.org For example, N-H···O or O-H···N hydrogen bonds can link molecules together in chains or sheets. researchgate.net The geometry and strength of these hydrogen bonds can be analyzed using computational methods, which provide insights into the stability of the resulting crystal structure. researchgate.net

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, such as biological receptors or other reactants. The MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This potential represents the net electrostatic effect of the molecule's nuclei and electrons, creating a color-coded map where different colors indicate different levels of electrostatic potential.

Typically, red colors signify regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. These areas are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These regions are usually found around hydrogen atoms, particularly those bonded to electronegative atoms. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.netnih.gov

For this compound, an MEP surface map would reveal key features of its reactivity:

Negative Potential (Red/Yellow): The most electron-rich centers are expected to be the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. The chlorine atom on the phenyl ring would also contribute to a region of negative potential. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles.

Positive Potential (Blue): The hydrogen atoms of the hydroxyl (-OH) and amino (-NH₂) groups would be the most electron-poor regions, appearing as areas of high positive potential. This makes them primary sites for hydrogen bonding interactions as donors. The hydrogen atoms on the phenyl ring would exhibit a lesser positive potential.

Understanding the MEP surface is crucial for predicting non-covalent interactions, which are fundamental in drug-receptor binding and crystal packing. For instance, the distinct positive and negative regions on this compound suggest its ability to form strong, directional hydrogen bonds, which can be critical for its biological activity or its behavior as a chiral building block in synthesis. rsc.org

Illustrative Data Table: Predicted Electrostatic Potential Minima and Maxima

The following table illustrates the type of data that would be generated from an MEP analysis of this compound, performed using a method like Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set.

| Site on Molecule | Predicted Electrostatic Potential | Implication |

| Vmax (Maximum) | ||

| Hydroxyl Hydrogen (-OH) | High Positive | Strong hydrogen bond donor site |

| Amino Hydrogens (-NH₂) | Moderate-High Positive | Hydrogen bond donor site |

| Vmin (Minimum) | ||

| Oxygen Atom (-OH) | High Negative | Strong electrophilic site, hydrogen bond acceptor |

| Nitrogen Atom (-NH₂) | Moderate Negative | Electrophilic site, hydrogen bond acceptor |

| Chlorine Atom (-Cl) | Low Negative | Weak electrophilic site |

Note: The values in this table are illustrative and represent the expected qualitative findings from a computational study.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a cornerstone for elucidating complex reaction mechanisms. It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. nih.gov For reactions involving this compound, such as its synthesis or its use as a reactant, computational methods like DFT can be used to explore various possible pathways.

For example, in the synthesis of β-amino alcohols, computational studies can help determine whether the reaction follows a concerted or stepwise mechanism. A typical computational investigation of a reaction mechanism involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state (TS). This is a critical step, as the structure of the TS provides insight into the bond-forming and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products on the potential energy surface.

In the context of this compound, computational studies could be applied to understand its formation via the reduction of a corresponding amino ketone or the ring-opening of an epoxide. rsc.org By comparing the activation barriers for different proposed mechanisms, the most likely pathway can be identified. These studies can also predict the stereochemical outcome of reactions, which is particularly important for a chiral molecule like this.

Applications of 2 Amino 2 2 Chlorophenyl Ethanol in Catalysis and Asymmetric Synthesis

Role as a Chiral Building Block in Organic Synthesis

Enantiomerically pure 2-Amino-2-(2-chlorophenyl)ethanol serves as a fundamental chiral starting material, or "chiral building block," for the synthesis of more complex, value-added chiral molecules. The inherent chirality of this amino alcohol is transferred to the target molecule, providing a strategic advantage in multistep syntheses. Chemists can leverage the existing stereocenter to construct new chiral centers with a high degree of stereochemical control.

The utility of chiral 1,2-amino alcohols as building blocks is well-established. For instance, structurally similar compounds like optically active α-furylamine derivatives are crucial for the synthesis of nitrogen-containing natural products such as α-amino acids, β-lactams, and various alkaloids. semanticscholar.org The synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a close analog of the title compound, highlights its importance as a flexible starting material for preparing bioactive molecules like azasugars, which are known glycosidase inhibitors. semanticscholar.org

While specific, large-scale applications of this compound as a building block are often proprietary, its structural motif is integral to the development of novel therapeutic agents. The presence of the 2-chlorophenyl group can significantly influence the biological activity and pharmacokinetic properties of the final product.

Design and Application of this compound-Derived Chiral Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively, yielding one enantiomer of the product in excess. 1,2-amino alcohols like this compound are excellent precursors for a wide variety of chiral ligands due to the presence of two distinct donor atoms (nitrogen and oxygen) which can be readily modified.

The general principle involves converting the amino and hydroxyl groups into more complex coordinating moieties, leading to ligands such as phosphinooxazolines (PHOX), bisoxazolines (BOX), and other P,N or N,N-ligands. nih.gov The specific steric and electronic properties of the 2-chlorophenyl substituent on the ligand backbone can fine-tune the catalyst's activity and selectivity.

Metal-Catalyzed Asymmetric Transformations

Ligands derived from chiral amino alcohols have been successfully employed in a multitude of metal-catalyzed asymmetric reactions. These include hydrogenations, C-H functionalizations, and carbon-carbon bond-forming reactions. mdpi.commdpi.com The choice of metal (e.g., rhodium, iridium, palladium, copper) and the ligand architecture are critical for achieving high enantioselectivity.

For example, new chiral amino alcohol ligands have been synthesized and optimized for the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org In one study, ligands derived from the Sharpless epoxidation of allyl alcohols were tested in the reaction with benzaldehyde (B42025), achieving the corresponding chiral alcohol with a 95% enantiomeric excess (ee). rsc.org This demonstrates the potential of such ligands in generating highly enantioenriched products.

While specific data for ligands derived directly from this compound in benchmark reactions is not widely published in open literature, the principles established with analogous structures strongly suggest their potential. The table below illustrates typical results for asymmetric reactions catalyzed by metal complexes of chiral amino alcohol-derived ligands.

| Aldehyde Substrate | Chiral Ligand Type | Metal | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | β-Amino alcohol | Zn(II) | (S)-1-Phenyl-1-propanol | >99 | 95 | rsc.org |

| 4-Methoxybenzaldehyde | β-Amino alcohol | Zn(II) | (S)-1-(4-Methoxyphenyl)-1-propanol | >99 | 96 | rsc.org |

| 2-Naphthaldehyde | β-Amino alcohol | Zn(II) | (S)-1-(Naphthalen-2-yl)-1-propanol | >99 | 97 | rsc.org |

| (E)-Cinnamaldehyde | β-Amino alcohol | Zn(II) | (S,E)-1-Phenylpent-1-en-3-ol | >99 | 98 | rsc.org |

This table presents data for optimized β-amino alcohol ligands to illustrate the effectiveness of this class of compounds in metal-catalyzed additions. Specific results for ligands derived from this compound may vary.

Organocatalytic Systems

Organocatalysis is a sub-field of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. Chiral amino alcohols and their derivatives can function as organocatalysts, often activating substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions.

For instance, chiral phosphoric acids, which can be synthesized from chiral precursors, are powerful catalysts for a variety of asymmetric transformations. nih.gov An organocatalytic asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides, which are stable surrogates for diazo compounds, has been developed using a chiral phosphoric acid catalyst. nih.gov This reaction provides efficient access to α-amino esters with excellent enantiocontrol. The robustness of this system allows for a broad substrate scope, including electron-poor amines, without catalyst decomposition. nih.gov The development of novel organocatalysts derived from readily available chiral amino alcohols like this compound is an active area of research.

Utilization as Chiral Auxiliaries in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with high diastereoselectivity. wikipedia.org After the reaction, the auxiliary is removed, revealing an enantiomerically enriched product, and the auxiliary can often be recovered and reused. Chiral 1,2-amino alcohols are a prominent class of compounds used as chiral auxiliaries.

A classic example is the use of pseudoephedrine, a well-known amino alcohol, as a chiral auxiliary for the asymmetric alkylation of amides. nih.govharvard.edu The pseudoephedrine is first converted to an amide with a carboxylic acid. Deprotonation of the α-carbon followed by reaction with an alkyl halide proceeds with high diastereoselectivity due to the steric blocking by the chiral auxiliary. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid. nih.gov

Similarly, this compound can be used to form chiral auxiliaries, such as oxazolidinones. wikipedia.org These auxiliaries can direct the stereochemical course of various reactions, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. nih.govwikipedia.org The auxiliary creates a sterically defined pocket around the reaction center, forcing incoming reagents to approach from a specific face, thus controlling the formation of the new stereocenter.

The table below shows representative results for the diastereoselective alkylation of pseudoephedrine amides, illustrating the high level of stereocontrol achievable with amino alcohol-based chiral auxiliaries.

| Amide Substrate | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Pseudoephedrine propionamide | Benzyl bromide | Benzylated amide | 91 | 97:3 | |

| Pseudoephedrine isobutyramide | Methyl iodide | Methylated amide | 85 | >98:2 | |

| Pseudoephedrine phenylacetamide | Ethyl iodide | Ethylated amide | 95 | 96:4 |

This table illustrates the efficacy of amino alcohol auxiliaries. The performance of auxiliaries derived from this compound would be expected to show similar high levels of stereocontrol.

Advanced Synthetic Applications of 2 Amino 2 2 Chlorophenyl Ethanol As a Scaffold

Construction of Complex Organic Molecules

The unique structural features of 2-Amino-2-(2-chlorophenyl)ethanol make it an attractive starting material for the synthesis of complex, biologically active molecules, particularly nitrogen-containing heterocycles. researchgate.net The amino and hydroxyl groups can participate in a variety of cyclization reactions to form fused ring systems, which are common motifs in pharmaceuticals. nih.gov

One potential application is in the synthesis of dibenzo[b,f]azepine derivatives. A streamlined synthetic approach to 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has been reported, demonstrating the feasibility of constructing such tricyclic systems. researchgate.net Although this specific synthesis utilized a different isomer, the general strategy highlights the potential of amino-phenyl-ethanol scaffolds in preparing complex heterocyclic frameworks. The synthesis of various heterocyclic compounds, such as pyrazoles, pyridazines, thiazepines, and oxazepines, has been successfully achieved using amino acids as starting materials, further underscoring the versatility of amino-functionalized building blocks.

The chiral nature of this compound is particularly valuable in asymmetric synthesis, where it can be employed as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, and are then removed. wikipedia.orgnih.gov This strategy is crucial for the synthesis of enantiomerically pure drugs, where only one enantiomer exhibits the desired therapeutic effect. The use of chiral auxiliaries derived from amino acids and other natural sources is a well-established method for constructing complex molecules with high stereoselectivity. nih.govresearchgate.net For instance, pseudoephenamine, a structurally related amino alcohol, has been shown to be a highly effective chiral auxiliary in asymmetric alkylation reactions. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Dibenzo[b,f]azepines | Intramolecular cyclization | Friedel-Crafts alkylation / Buchwald-Hartwig amination |

| Oxazines/Thiazines | Reaction with dielectrophiles | Cyclocondensation |

| Chiral Ligands | Derivatization of amino and hydroxyl groups | Acylation, Alkylation |

Integration into Diverse Chemical Libraries

The generation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. mdpi.comresearchgate.net These libraries are screened against biological targets to identify new lead compounds. The concept of "privileged structures," which are molecular scaffolds that can bind to multiple receptors with high affinity, is often used in the design of such libraries. The this compound scaffold, with its multiple points for diversification, is an excellent candidate for inclusion in combinatorial and parallel synthesis workflows. mdpi.com

Parallel synthesis allows for the rapid production of a large number of individual compounds in a spatially addressed manner, facilitating the establishment of structure-activity relationships (SAR). researchgate.net The amino and hydroxyl groups of this compound can be readily functionalized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes, through robust reactions like amidation, sulfonylation, and reductive amination. The chlorophenyl ring can also be modified through cross-coupling reactions, further expanding the accessible chemical space.

Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. nih.gov Aminoazoles, for example, have been extensively used in DOS to generate a wide array of heterocyclic compounds. nih.govfrontiersin.org The application of similar strategies to this compound could lead to novel libraries of chiral, polycyclic compounds with potential biological activity.

Table 2: Potential Reactions for Library Synthesis

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Amidation | Amino group | Carboxylic acids, Acid chlorides | Amide |

| Sulfonylation | Amino group | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Amino group | Aldehydes, Ketones | Secondary/Tertiary Amine |

| Etherification | Hydroxyl group | Alkyl halides | Ether |

| Esterification | Hydroxyl group | Carboxylic acids, Acid chlorides | Ester |

Precursor for Advanced Functional Materials (Theoretical)

The application of organic molecules as precursors for functional materials is a rapidly growing field of research. mdpi.com The properties of these materials, such as conductivity, luminescence, and magnetism, are dictated by the molecular structure of the organic building blocks. While the direct use of this compound in materials science is not yet established, its structure suggests several theoretical applications.

The aromatic ring system and the potential for creating extended conjugated systems through derivatization make this compound a candidate for the development of organic semiconductors or light-emitting materials. For example, the synthesis of 2-(2′-aminophenyl)benzothiazole derivatives has been shown to yield fluorescent compounds with applications in light-emitting processes and as sensors. mdpi.com By analogy, appropriate functionalization of this compound could lead to materials with interesting photophysical properties.

Furthermore, the amino and hydroxyl groups can act as ligands for metal ions, opening the possibility of creating coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing. The chirality of the ligand could also be used to induce chirality in the resulting material, which is of interest for applications in asymmetric catalysis and chiral separations.

The ability to polymerize or graft this molecule onto polymer backbones could also be explored. For instance, poly(2-oxazoline)s are a class of polymers that can be functionalized with various side chains to tailor their properties for biomedical applications. mdpi.com Incorporating a derivative of this compound could impart specific recognition or catalytic functions to the polymer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.